molecular formula C11H13N3 B579842 (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine CAS No. 864825-23-0

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Cat. No. B579842
M. Wt: 187.246
InChI Key: XQFMQMXJXWTGON-QMMMGPOBSA-N
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Description

“(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine” is a chemical compound with the CAS number 864825-23-0 .


Molecular Structure Analysis

The molecular formula of this compound is C11H13N3 . The InChI code is 1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.24 g/mol . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesized compounds containing imidazole derivatives, including (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, have shown excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Another study synthesized novel imidazole-based heterocycles, demonstrating potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Abdel-Wahab, Awad, & Badria, 2011).

Corrosion Inhibition

  • Imidazole-based molecules, including variants of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, have been applied for corrosion inhibition of carbon steel in acidic medium, demonstrating significant efficiency (Costa et al., 2021).

DNA Binding and Cytotoxicity Studies

  • Copper(II) complexes of ligands, including variants of this compound, were synthesized and analyzed for DNA binding, demonstrating good DNA binding propensity and minor structural changes of calf thymus DNA (Kumar et al., 2012).

Antithrombotic Activity

  • Novel inhibitors of Factor XIa containing the (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine core have been developed, showing potent inhibition and in vivo antithrombotic efficacy (Hangeland et al., 2014).

Safety And Hazards

The compound has been classified with the hazard statement codes H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMQMXJXWTGON-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680202
Record name (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

CAS RN

864825-23-0
Record name (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(4-PHENYL-1H-IMIDAZOL-2-YL)ETHAN-1-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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